molecular formula C18H24N4O2 B11469677 [3-(Morpholin-4-YL)propyl]({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine

[3-(Morpholin-4-YL)propyl]({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine

Cat. No.: B11469677
M. Wt: 328.4 g/mol
InChI Key: DRSGGAHLDGPRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-YL)propylphenyl]methyl})amine is a complex organic compound that features a morpholine ring, a propyl chain, and a pyrimidin-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-YL)propylphenyl]methyl})amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of morpholine with a suitable propyl halide, followed by the introduction of the pyrimidin-2-yloxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar solvents and bases to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-YL)propylphenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the pyrimidin-2-yloxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Morpholin-4-YL)propylphenyl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-YL)propylphenyl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [3-(Pyridin-2-yloxy)phenyl]methylamine: Similar structure but with a pyridine ring instead of a morpholine ring.

    3-(Morpholin-4-YL)propylphenyl]methyl})amine: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of 3-(Morpholin-4-YL)propylphenyl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-morpholin-4-yl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C18H24N4O2/c1-4-16(14-17(5-1)24-18-20-7-2-8-21-18)15-19-6-3-9-22-10-12-23-13-11-22/h1-2,4-5,7-8,14,19H,3,6,9-13,15H2

InChI Key

DRSGGAHLDGPRLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.